molecular formula C24H21NO4 B557390 Fmoc-L-phenylalanine CAS No. 35661-40-6

Fmoc-L-phenylalanine

Cat. No. B557390
CAS RN: 35661-40-6
M. Wt: 387.4 g/mol
InChI Key: SJVFAHZPLIXNDH-QFIPXVFZSA-N
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Description

Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .


Synthesis Analysis

Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .


Molecular Structure Analysis

This compound has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .

Scientific Research Applications

  • Self-assembly and Hydrogelation : Fmoc-phenylalanine derivatives, including Fmoc-L-phenylalanine, demonstrate efficient self-assembly and promote hydrogelation in aqueous solvents. Halogenation of the benzyl side-chain of Fmoc-phenylalanine enhances this self-assembly into amyloid-like fibrils, influencing the self-assembly rate and the rheological properties of resultant hydrogels (Ryan et al., 2010).

  • Native Chemical Ligation : this compound is used in native chemical ligation processes, a method essential for peptide synthesis and modification (Crich & Banerjee, 2007).

  • Synthesis of Biomimetic Compounds : The synthesis of Fmoc-L-(p-sulfomethyl)phenylalanine, a bioisosteric mimic of O-sulfatyl tyrosine, is part of the research focusing on creating compounds that can inhibit inflammatory processes, showing its application in biomedical research (Herzner & Kunz, 2007).

  • Antibacterial Composite Materials : this compound derivatives are utilized for developing antibacterial and anti-inflammatory biomedical materials. The nanoassemblies formed by these compounds exhibit substantial antibacterial capabilities and are integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Cation-Modified Derivatives for Biological Applications : Cation-modified this compound derivatives self-assemble into hydrogel networks spontaneously without needing pH adjustments, making them suitable for biological applications. These derivatives also form unique nanotube structures, offering insights into the design of small molecule hydrogelators (Rajbhandary et al., 2017).

  • Silver Nanocluster-Containing Hydrogels : this compound-based hydrogels have been used to prepare and stabilize fluorescent silver nanoclusters. These hydrogels demonstrate interesting fluorescent properties and are stable for extended periods, making them suitable for potential biomedical applications (Roy & Banerjee, 2011).

Mechanism of Action

Safety and Hazards

Fmoc-L-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Research on Fmoc-L-phenylalanine is ongoing, with studies exploring its self-assembly into hydrogels for potential biomedical applications . There is also interest in its use as a carrier for drug delivery .

Biochemical Analysis

Biochemical Properties

Fmoc-L-phenylalanine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the primary interactions is with the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound also interacts with other enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, it can act as a ligand in C-H activation reactions, further highlighting its versatility in biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting biofilm formation and reducing bacterial load . This compound affects cell signaling pathways by altering the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA, thereby affecting the stability of biofilms . Furthermore, this compound can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria . These effects demonstrate the compound’s potential in antimicrobial applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It acts as a surfactant, disrupting bacterial cell membranes and altering membrane permeability . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing glutathione levels, which are crucial for maintaining redox balance . At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death . Additionally, this compound can form hydrogels through self-assembly, which can be used for drug delivery and other biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can maintain its antibacterial activity in both in vitro and in vivo settings, although its effectiveness may decrease with prolonged exposure . These findings highlight the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces bacterial load in infected tissues . At higher doses, this compound can induce oxidative and osmotic stress, leading to adverse effects such as cell membrane disruption and cell death . These threshold effects underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . In the shikimate pathway, it interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . This conversion is essential for the biosynthesis of neurotransmitters and other aromatic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and activity . These interactions are crucial for the compound’s effectiveness in biochemical and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the compound’s role in disrupting bacterial cell membranes and exerting its antibacterial effects .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951314
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35661-40-6, 286460-71-7
Record name FMOC-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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